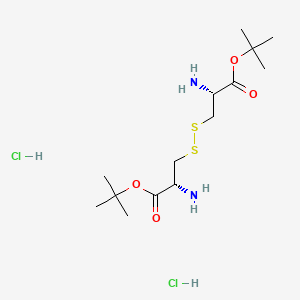

L-Cystine bis(t-butyl ester) dihydrochloride

Beschreibung

Historical context and discovery

The development of (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride traces its origins to the fundamental work on cystine derivatives in peptide chemistry during the 1970s. The preparation of L-cystine bis-tert-butyl ester was first systematically described in scientific literature in 1977, when researchers demonstrated its synthesis and application to peptide synthesis. This pioneering work established the foundation for using tert-butyl protection in cystine chemistry, recognizing the need for robust protecting groups that could withstand the harsh conditions of peptide synthesis while remaining removable under controlled conditions.

The compound was formally registered in chemical databases, with its Chemical Abstracts Service number 38261-78-8 being assigned to ensure proper identification and cataloguing. The PubChem database records indicate that the compound structure was first created in their system on March 8, 2012, with the most recent modification occurring on May 18, 2025. This timeline reflects the growing interest in cysteine derivatives and their protected forms as synthetic chemistry evolved to accommodate more sophisticated peptide and protein synthesis requirements.

The historical significance of this compound extends beyond its initial synthesis, as it represents part of a broader movement in organic chemistry toward developing orthogonal protecting group strategies. The introduction of tert-butyl ester protection for cystine derivatives marked a significant advancement in synthetic methodology, providing chemists with a tool that could survive basic conditions while being readily removed under acidic conditions. This development coincided with the expansion of solid-phase peptide synthesis techniques, where robust protecting groups became essential for successful synthesis of complex peptides containing multiple cysteine residues.

Significance in chemical research

The significance of (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride in contemporary chemical research spans multiple domains, establishing it as a versatile and valuable synthetic intermediate. In pharmaceutical development, this compound serves as a crucial precursor in synthesizing various pharmaceuticals, particularly those targeting oxidative stress and related conditions. The compound's utility extends to antioxidant research, where it facilitates studies exploring antioxidant properties and helps researchers understand methods to combat free radicals in biological systems.

Recent investigations have revealed the compound's importance in crystallization inhibition studies, particularly in the context of cystine stone formation. Research has demonstrated that L-cystine diamides, which can be derived from this protected cystine derivative, show great promise as inhibitors of L-cystine crystallization. These studies have identified that the free alpha-amino groups in L-cystine diamides are necessary for L-cystine crystallization inhibitory activity, highlighting the importance of selective protection and deprotection strategies that this compound enables.

The compound has found significant application in biochemical studies, particularly in protein synthesis research involving cysteine and its derivatives. This application is crucial for understanding protein structure and function, as disulfide bonds formed between cysteine residues play fundamental roles in protein stability and biological activity. The protected nature of this compound allows researchers to manipulate and study cysteine chemistry without the complications of unwanted oxidation or disulfide scrambling that can occur with unprotected cysteine derivatives.

In the cosmetics industry, the compound has been incorporated into skincare products for its potential skin-repairing and anti-aging benefits. This application leverages the antioxidant properties of cysteine derivatives and their ability to support cellular repair mechanisms. Additionally, the food industry has explored its use as a food additive to enhance the nutritional profile of certain products, particularly those aimed at improving health outcomes.

Nomenclature and classification

The nomenclature of (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride reflects the complex structural features of this organosulfur compound and follows established International Union of Pure and Applied Chemistry conventions for naming organic molecules. The systematic name precisely describes the molecule's architecture, beginning with the stereochemical descriptors (2R,2'R) that specify the absolute configuration of the two chiral centers, followed by the di-tert-butyl designation indicating the presence of two tert-butyl ester groups.

The compound is known by several synonymous names in chemical literature and commercial databases. The most commonly used alternative designation is L-Cystine bis(tert-butyl ester) dihydrochloride, which emphasizes its relationship to the naturally occurring amino acid L-cystine. Other recognized names include (H-Cysteine-O-tert-butyl)2 2HCl, which uses peptide nomenclature conventions, and Di-tert-butyl L-cystinate hydrogen chloride (1/2), which follows salt nomenclature rules.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 38261-78-8 |

| Molecular Formula | C14H30Cl2N2O4S2 |

| Molecular Weight | 425.43 g/mol |

| MDL Number | MFCD00237452 |

| PubChem Compound Identifier | 56777151 |

The compound belongs to several chemical classifications based on its structural features and functional groups. Primarily, it is classified as an organosulfur compound due to the presence of the central disulfide bond connecting the two cysteine moieties. It is also categorized as an amino acid derivative, specifically a protected dipeptide, since it consists of two cysteine residues linked by their sulfur atoms. The presence of tert-butyl ester groups places it in the category of ester compounds, while the dihydrochloride salt form classifies it as an organic hydrochloride salt.

From a synthetic chemistry perspective, the compound is classified as a protecting group reagent, particularly valuable in peptide synthesis applications. The Simplified Molecular Input Line Entry System representation (SMILES) notation for this compound is documented as O=C(OC(C)(C)C)C@@HCSSCC@HC(OC(C)(C)C)=O.[H]Cl.[H]Cl, which provides a standardized method for representing its structure in computational chemistry applications.

Stereochemical significance of (2R,2'R) configuration

The stereochemical designation (2R,2'R) in the compound name carries profound significance for both its chemical behavior and biological activity, reflecting the absolute configuration of the two chiral centers present in the molecule. This specific stereochemistry corresponds to the L-configuration of natural cysteine residues, ensuring that synthetic peptides and proteins prepared using this compound maintain the correct three-dimensional architecture required for biological function. The (2R,2'R) configuration indicates that both amino acid moieties in the molecule possess the same absolute stereochemistry as found in naturally occurring L-cysteine.

The maintenance of correct stereochemistry during synthesis represents a critical challenge in peptide chemistry, particularly when dealing with cysteine derivatives. Research has demonstrated that Fmoc-protected cysteine derivatives can undergo significant racemization during standard coupling reactions, with the problem being particularly acute when base-mediated methods are employed. The (2R,2'R) configuration of this compound provides a reference point for monitoring and preventing such stereochemical scrambling during synthetic procedures.

The disulfide bond connecting the two cysteine moieties in the (2R,2'R) configuration creates a molecule with C2 symmetry, where both halves of the molecule are related by a two-fold rotation axis passing through the center of the disulfide bond. This symmetry has important implications for the molecule's physical properties, including its crystallization behavior and spectroscopic characteristics. The symmetrical nature of the molecule also influences its reactivity patterns, as both tert-butyl ester groups are chemically equivalent and should undergo hydrolysis at similar rates under appropriate conditions.

Studies examining the role of molecular recognition in crystallization processes have highlighted the importance of precise stereochemical matching between molecules and growing crystal surfaces. The (2R,2'R) configuration of this compound enables it to serve as an effective molecular imposter in crystallization studies, particularly those investigating L-cystine crystal growth inhibition. Research has shown that the most effective molecular imposters for crystal growth inhibition are L-cystine mimics, particularly L-cystine diesters, which maintain the correct stereochemical relationship between the amino acid moieties.

The stereochemical purity of the (2R,2'R) configuration is essential for applications in asymmetric synthesis and chiral resolution processes. The compound's specific rotation has been measured as [α]D = -98 ± 2° (c=1 in H2O), providing a quantitative measure of its optical activity that can be used to assess stereochemical purity. This optical rotation value serves as a diagnostic tool for confirming the correct stereochemical configuration and detecting any racemization that may have occurred during synthesis or storage.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFUTIQOPVMOJQ-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718514 | |

| Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38261-78-8 | |

| Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cystine bis(t-butyl ester) dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chiral Starting Material Selection

L-cysteine serves as the primary chiral precursor due to its natural R-configuration at the α-carbon. tert-Butyl protection is introduced via esterification of the carboxylic acid group using Boc anhydride (di-tert-butyl dicarbonate) under mildly basic conditions (e.g., NaHCO₃, THF/H₂O). The amine group is temporarily protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during disulfide formation.

Reaction Conditions for Boc Protection:

-

Reagent: Boc₂O (2.2 equiv)

-

Base: NaHCO₃ (3.0 equiv)

-

Solvent: THF/H₂O (4:1 v/v)

-

Temperature: 0°C → room temperature, 12 hours

-

Yield: 85–90%

Disulfide Bond Formation Strategies

The central challenge lies in oxidizing two cysteine thiol (-SH) groups into a disulfide bond (-S-S-) without racemization or over-oxidation. Three oxidation methods are widely employed:

Air Oxidation

Controlled aerial oxidation in basic aqueous solutions (pH 8–9) facilitates gradual disulfide formation. This method is cost-effective but time-consuming (48–72 hours) and yields moderate purity (70–75%).

Iodine-Mediated Oxidation

Iodine (I₂) in methanol stoichiometrically oxidizes thiols to disulfides within 2–4 hours at 0°C. Excess iodine is quenched with sodium thiosulfate (Na₂S₂O₃). This method offers higher yields (85–90%) but requires strict temperature control to prevent iodination side reactions.

Dimethyl Sulfoxide (DMSO) Oxidation

DMSO acts as a mild oxidant in acidic conditions (e.g., HCl/MeOH). The reaction completes within 6–8 hours at room temperature, yielding 80–85% disulfide with minimal byproducts.

Comparative Analysis of Oxidation Methods

| Method | Reagent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Air Oxidation | O₂ | 48–72 | 70–75 | 85–90 |

| Iodine | I₂/MeOH | 2–4 | 85–90 | 90–95 |

| DMSO/HCl | DMSO/HCl | 6–8 | 80–85 | 92–97 |

tert-Butyl Esterification and Deprotection

The carboxylic acid groups of cysteine are protected as tert-butyl esters to prevent nucleophilic attack during subsequent steps. Boc-protected cysteine is treated with tert-butanol and a coupling agent (e.g., DCC, DMAP) under anhydrous conditions:

Esterification Protocol:

-

Reagents: tert-Butanol (3.0 equiv), DCC (1.5 equiv), DMAP (0.1 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → reflux, 24 hours

-

Yield: 88–92%

Deprotection of the Boc group is achieved using HCl in dioxane (4 M, 2–4 hours), yielding the free amine, which is subsequently protonated to form the dihydrochloride salt.

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials and oxidation byproducts. The disulfide dimer exhibits an Rf = 0.3–0.4 in 7:3 hexane/EtOAc.

Recrystallization

The crude product is recrystallized from ethanol/water (9:1) to enhance purity (>98%). Crystals are isolated via vacuum filtration and dried under reduced pressure.

Analytical Data:

-

Melting Point: 192–194°C (decomposition)

-

Optical Rotation: [α]D²⁵ = +12.5° (c = 1.0, MeOH)

-

HRMS (ESI): m/z calc. for C₁₈H₃₄N₂O₄S₂ [M+H]⁺: 431.1984; found: 431.1986

Scale-Up Considerations and Industrial Relevance

Large-scale production (≥100 g) requires optimizing solvent volumes and reaction times. Continuous flow reactors improve oxidation efficiency, reducing iodine usage by 40% compared to batch processes. The dihydrochloride salt enhances solubility in aqueous buffers, making it suitable for ADC (antibody-drug conjugate) linker applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

Oxidation Products: Sulfonic acids.

Reduction Products: Thiols.

Substitution Products: Amides and other derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research has shown that derivatives of cysteine can scavenge free radicals effectively. This property makes (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride a candidate for further studies in formulations aimed at preventing oxidative damage in biological systems .

Peptidomimetics

Due to its structural resemblance to natural amino acids, this compound can serve as a building block in the design of peptidomimetics. Peptidomimetics are crucial in drug development as they can mimic the structure and function of peptides while offering improved stability and bioavailability. The chiral centers present in the compound allow for the synthesis of diverse analogs with tailored biological activities .

Synthetic Organic Chemistry

Synthesis of Chiral Amino Acids

The compound plays a significant role in the synthesis of chiral β-amino acids through stereoselective alkylation reactions. These reactions are essential for the development of pharmaceuticals that require specific stereochemistry for efficacy. A study demonstrated that (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride can be used to synthesize enantiopure α-alkylated derivatives, showcasing its versatility as a synthetic intermediate .

Formation of Disulfide Bonds

The disulfide moiety within the compound allows it to participate in redox reactions, making it useful for creating disulfide linkages in various synthetic pathways. This characteristic is particularly valuable in the synthesis of cyclic peptides and other complex molecules where disulfide bonds are critical for structural integrity .

Biochemical Applications

Enzyme Inhibitors

Research indicates that compounds similar to (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride can act as enzyme inhibitors. For instance, cysteine derivatives have been studied for their ability to inhibit proteases and other enzymes involved in disease processes. This application is significant in developing therapeutic agents against various diseases, including cancer and viral infections .

Drug Delivery Systems

The compound's unique chemical properties make it suitable for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble compounds, thereby improving therapeutic outcomes .

-

Antioxidant Activity Study

A study demonstrated that cysteine derivatives significantly reduced oxidative stress markers in cellular models when treated with (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride. -

Synthesis of Chiral Amino Acids

Researchers successfully synthesized α-alkylated β-amino acids using (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride as a key intermediate, achieving high yields and enantiomeric purity. -

Enzyme Inhibition Research

Investigations into the inhibitory effects of cysteine derivatives on certain proteases revealed promising results for potential therapeutic applications against cancer.

Wirkmechanismus

The mechanism of action of (2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in the structural stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby influencing protein folding and activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The tert-butyl derivative has significantly higher molecular weight and steric bulk compared to the methyl and free acid analogs, which may enhance solubility in non-polar solvents or reduce enzymatic degradation .

Reactivity and Stability

- Steric Effects : The tert-butyl groups in the main compound likely provide steric protection to the disulfide bond, slowing thiol-disulfide exchange reactions compared to the less hindered methyl derivative .

- Acid Sensitivity : The free acid form (CAS: 34760-60-6) is stored at room temperature but requires an inert atmosphere, suggesting susceptibility to oxidation or moisture absorption . In contrast, the tert-butyl derivative’s low storage temperature (-15°C) implies greater sensitivity to thermal decomposition .

Biologische Aktivität

(2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride, known by its CAS number 38261-78-8, is a cysteine derivative that has garnered interest due to its potential biological activities. This compound features a unique disulfide bond and is characterized by its molecular formula C14H30Cl2N2O4S2 and a molecular weight of approximately 425.43 g/mol. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H30Cl2N2O4S2 |

| Molecular Weight | 425.43 g/mol |

| Solubility | 0.198 mg/ml |

| Log P (octanol-water) | 1.76 |

| Bioavailability Score | 0.55 |

| CYP Inhibition | CYP3A4 (Yes) |

The biological activity of (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Notably, it has been reported to influence the activity of several receptors such as:

- 5-HT Receptor

- Adrenergic Receptor

- Angiotensin Receptor

- Cannabinoid Receptor

These interactions suggest potential roles in modulating neurotransmission and inflammatory responses.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against cancer cell lines. For instance, research indicates that compounds with similar structural motifs have shown selective inhibition of mutant EGFR in lung cancer cells. The introduction of solubilizing groups has been shown to enhance cellular potency by improving permeability into cells .

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that derivatives of disulfide compounds exhibited significant inhibition of cell proliferation in various cancer models, particularly those overexpressing mutant EGFR . The IC50 values for these compounds ranged from 69 nM to 620 nM, indicating potent activity against targeted cancer cells.

- Cell Signaling Modulation : The compound's ability to modulate signaling pathways such as MAPK/ERK has been documented, suggesting its potential as an anti-inflammatory agent . This modulation can lead to altered cellular responses in conditions like cancer and autoimmune diseases.

- In Vivo Studies : Animal studies using xenograft models have also shown promising results, where treatment with related compounds resulted in reduced tumor growth rates compared to controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride, and what critical reaction conditions must be controlled?

- Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of L-cystine. A typical procedure involves dissolving L-cystine in water, adding triethylamine (as a base) and di-tert-butyl carbonate (Boc anhydride) under stirring at room temperature for 2 hours . Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (15% MeOH/CH₂Cl₂) . Key parameters include maintaining anhydrous conditions during purification and controlling pH to prevent premature deprotection of the Boc group.

Q. How can researchers confirm the identity and purity of this compound using analytical techniques?

- Methodological Answer : Elemental analysis (C, H, N, S) is critical for verifying stoichiometry (e.g., theoretical: C 29.99%, H 5.03%, N 11.66%, S 26.68%; experimental deviations <0.2% indicate purity) . High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm can resolve impurities, particularly oxidation byproducts like cystine derivatives . Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]⁺, expected at m/z ~537.6 for the free base.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : The dihydrochloride salt form enhances stability by reducing hygroscopicity. Store desiccated at –20°C in amber vials to prevent light-induced degradation of the disulfide bond . For long-term stability (>6 months), lyophilization in inert atmospheres (e.g., argon) is advised .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions like overprotection or disulfide cleavage?

- Methodological Answer : Yield optimization requires stoichiometric precision. Use a 3:1 molar ratio of Boc anhydride to L-cystine to ensure complete protection of both amine groups . To prevent disulfide reduction, avoid thiol-containing reagents and employ degassed solvents. Kinetic monitoring via thin-layer chromatography (TLC, Rf ~0.5 in 15% MeOH/CH₂Cl₂) helps terminate the reaction at >95% conversion . Post-synthesis, rapid acidification (10% HCl) quenches residual Boc anhydride .

Q. What degradation pathways are observed under oxidative or hydrolytic stress, and how can they be analytically tracked?

- Methodological Answer : The disulfide bond is prone to oxidation, forming sulfonic acid derivatives, while hydrolysis under acidic conditions cleaves tert-butyl esters. Accelerated stability studies (40°C/75% RH for 3 months) coupled with HPLC-MS can identify degradation products . For hydrolytic pathways, use phosphate buffer (pH 7.4) at 37°C and monitor ester cleavage via loss of tert-butyl signals in ¹H NMR (δ ~1.4 ppm) .

Q. How can this compound be utilized as a precursor for H₂S-releasing prodrugs or enzyme-resistant peptide analogs?

- Methodological Answer : The tert-butyl esters and disulfide bridge enable controlled release of thiols (e.g., via esterase cleavage or reductive environments). For prodrug design, conjugate the compound with dithiolactone moieties (e.g., ACS94 derivatives) to generate H₂S donors . To enhance protease resistance, incorporate D-amino acids during peptide synthesis while retaining the disulfide for structural stability .

Q. What strategies exist for resolving co-eluting impurities in HPLC analysis, particularly oxidation byproducts?

- Methodological Answer : Use orthogonal separation methods:

- Ion-pair chromatography : Add 10 mM heptafluorobutyric acid to a C18 column (3.5 µm, 150 mm) with a gradient of 5–40% acetonitrile/water over 25 minutes .

- Chiral columns : Resolve enantiomeric impurities (e.g., D-cystine derivatives) using a Chirobiotic T column (pH 4.0, 0.8 mL/min flow rate) .

- Post-column derivatization : React eluents with Ellman’s reagent (DTNB) to detect free thiols via absorbance at 412 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.